



Application Note: Bioconjugation of Peptides with Sulfo-Cy5-tetrazine

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Compound of Interest		
Compound Name:	Sulfo-Cy5-tetrazine	
Cat. No.:	B15599164	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally rapid kinetics and high specificity in complex biological environments.[1][2] This "click chemistry" reaction proceeds efficiently under physiological conditions without the need for cytotoxic catalysts, making it an invaluable tool for labeling biomolecules.[3]

This application note provides detailed protocols for the bioconjugation of TCO-modified peptides with **Sulfo-Cy5-tetrazine**. Sulfo-Cy5 is a bright, water-soluble, far-red fluorescent dye. [4] Its sulfonated form enhances hydrophilicity and reduces the aggregation often seen with heavily-labeled conjugates.[5] The resulting fluorescently labeled peptides are powerful tools for a wide range of applications, including in vivo biomedical imaging, intracellular localization studies, protein interaction analysis, and high-throughput screening in drug development.

The Sulfo-Cy5 fluorophore is well-suited for detection using common laser lines (633 nm or 647 nm) and its emission in the far-red spectrum minimizes issues with background autofluorescence from biological samples.[3][4] The resulting conjugates are stable across a broad pH range (pH 4-10), ensuring robust performance in diverse experimental setups.[3][4]

Quantitative Data Summary



The following tables summarize the key characteristics of **Sulfo-Cy5-tetrazine** and the bioconjugation reaction.

Table 1: Spectroscopic and Physicochemical Properties of Sulfo-Cy5

Parameter	Value	Reference
Excitation Maximum (λ_ex)	646 - 649 nm	[5][6][7]
Emission Maximum (λ_em)	662 - 672 nm	[5][6][7]
Molar Extinction Coefficient (ε)	~271,000 M ⁻¹ cm ⁻¹	[5][6][7]
Fluorescence Quantum Yield (Φ)	0.28	[6][7]
Recommended Laser Lines	633 nm, 647 nm	[3][4]
Solubility	Water, DMSO, DMF	[5]
Storage Conditions (lyophilized)	-20°C in the dark, desiccated	[6][8]
pH Stability of Conjugate	pH 4 - 10	[3][4]

Table 2: TCO-Tetrazine Ligation Reaction Parameters

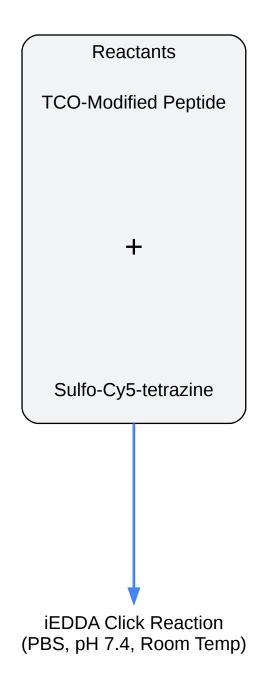


Parameter	Value / Condition	Notes
Second-Order Rate Constant (k ₂)	10 ³ - 10 ⁶ M ⁻¹ s ⁻¹	Extremely fast kinetics allow for efficient labeling at low concentrations. The exact rate depends on the specific tetrazine and TCO structures. [1][2][9]
Reactant Molar Ratio	1.1 to 2-fold molar excess of Sulfo-Cy5-tetrazine	A slight excess of the dye- tetrazine ensures complete consumption of the TCO- modified peptide.
Reaction Temperature	Room Temperature (20-25°C)	Elevated temperatures are not required.[3]
Reaction Time	10 - 60 minutes	The reaction is often complete in minutes. Monitor by LC-MS for optimization.[10]
Reaction Buffer	PBS (pH 7.4), HEPES, or other amine-free buffers	Avoid buffers containing primary amines like Tris if the peptide was modified via an NHS-ester reaction.[11]
Catalyst Requirement	None	The reaction is bioorthogonal and catalyst-free.[3]

Experimental Workflows and Chemical Reactions

The following diagrams illustrate the chemical principles and experimental procedures for peptide bioconjugation.





Products

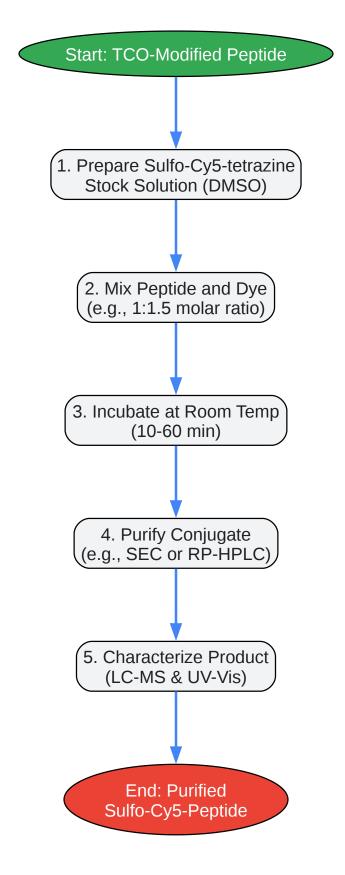
Sulfo-Cy5-Peptide Conjugate (Stable Dihydropyridazine)

N₂ Gas

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Caption: Inverse-electron-demand Diels-Alder (iEDDA) reaction.





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Caption: General experimental workflow for peptide labeling.



Experimental Protocols

Protocol 1: Preparation of Reagents

- TCO-Modified Peptide:
 - Synthesize or procure a peptide containing a TCO group. The TCO moiety can be incorporated at the N-terminus, C-terminus, or on an amino acid side chain (e.g., Lysine) using a TCO-NHS ester.
 - Purify the TCO-peptide by HPLC to ensure it is free of any residual primary amines (e.g., from TFA salts) if NHS chemistry was used.
 - Prepare a stock solution of the TCO-peptide (e.g., 1-5 mM) in an appropriate amine-free buffer (e.g., PBS, pH 7.4) or water. Determine the precise concentration using UV absorbance at 280 nm if the peptide contains Trp or Tyr residues.
- Sulfo-Cy5-tetrazine Stock Solution:
 - Allow the lyophilized Sulfo-Cy5-tetrazine to warm to room temperature before opening.
 - Prepare a stock solution (e.g., 5-10 mM) by dissolving the dye in anhydrous DMSO or DMF.[5]
 - Vortex briefly to ensure complete dissolution.
 - Store the stock solution in small aliquots at -20°C, protected from light and moisture.

Protocol 2: Bioconjugation Reaction

This protocol is an example for a small-scale reaction. Volumes and concentrations should be optimized for specific peptides.

- In a microcentrifuge tube, add the TCO-modified peptide solution. For a final reaction volume of 100 μ L and a final peptide concentration of 100 μ M, this would be 10 μ L of a 1 mM peptide stock.
- Add reaction buffer (e.g., PBS, pH 7.4) to bring the volume to ~98 μL.



- Add a 1.5-fold molar excess of the Sulfo-Cy5-tetrazine stock solution. For the example above (10 nmol of peptide), you would add 15 nmol of the dye. If using a 10 mM stock, this would be 1.5 μL.
- · Vortex the reaction mixture gently and briefly.
- Incubate the reaction at room temperature for 30-60 minutes, protected from light. The
 reaction is typically very fast, and shorter incubation times may be sufficient.[12] Progress
 can be monitored by the disappearance of the tetrazine's color or by LC-MS analysis of small
 aliquots.[10]

Protocol 3: Purification of the Sulfo-Cy5-Peptide Conjugate

It is critical to remove unreacted **Sulfo-Cy5-tetrazine** before downstream applications.

- Size Exclusion Chromatography (SEC) / Gel Filtration: This is the most common method for separating the labeled peptide from the small molecule dye.
 - Equilibrate a desalting column (e.g., Sephadex G-25) with the desired final buffer (e.g., PBS, pH 7.4).
 - Carefully load the entire reaction mixture onto the top of the column resin.
 - Elute the conjugate with the equilibration buffer.
 - The labeled peptide will elute first in the colored fractions, while the smaller, unreacted dye will be retained longer and elute later.
 - Combine the fractions containing the purified conjugate.
- Reverse-Phase HPLC (RP-HPLC): For peptides that can be analyzed by HPLC, this method provides the highest purity.
 - Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
 - The labeled peptide will have a different retention time than the unlabeled peptide and the free dye.



Collect the desired peak and lyophilize to obtain the pure product.

Protocol 4: Characterization and Quantification

- Mass Spectrometry: Confirm the identity of the final product using LC-MS. The observed
 mass should correspond to the mass of the TCO-peptide plus the mass of the Sulfo-Cy5tetrazine minus the mass of N₂ (28.01 Da).[10]
- UV-Vis Spectroscopy: Determine the concentration and Degree of Labeling (DOL).
 - Measure the absorbance of the purified conjugate at 280 nm (for protein/peptide) and
 ~649 nm (for Sulfo-Cy5).
 - The concentration of the peptide (M) can be calculated using its molar extinction coefficient at 280 nm (ε peptide).
 - The concentration of Sulfo-Cy5 (M) is calculated using the formula: A_649 / ε_dye (where ε dye is ~271,000 M^{-1} cm⁻¹)
 - A correction factor must be applied to the A_{280} reading because the dye also absorbs at 280 nm (CF₂₈₀ \approx 0.04). A corrected = A 280 (A 649 * CF 280)
 - The Degree of Labeling (DOL) is the molar ratio of the dye to the peptide: DOL = (A_649 * ϵ _peptide) / (A_corrected * ϵ _dye) For a peptide with a single labeling site, the DOL should be close to 1.0.

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